molecular formula C8H14O3 B067758 Ethyl (2R,3R)-3-propyloxirane-2-carboxylate CAS No. 172277-25-7

Ethyl (2R,3R)-3-propyloxirane-2-carboxylate

Katalognummer B067758
CAS-Nummer: 172277-25-7
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: MRUCFECRMITDHC-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2R,3R)-3-propyloxirane-2-carboxylate, also known as ethyl 2,3-epoxypropionate, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a colorless liquid that is soluble in water and commonly used as a solvent in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl (2R,3R)-3-propyloxirane-2-carboxylate has been used in various scientific research applications, including as a solvent and reagent in organic synthesis, as a chiral building block in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Ethyl (2R,3R)-3-propyloxirane-2-carboxylate is not fully understood, but it is believed to act as an electrophile in chemical reactions. It can react with nucleophiles such as amines and alcohols to form various compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Ethyl (2R,3R)-3-propyloxirane-2-carboxylate. However, it has been shown to have low toxicity and is not considered to be harmful to human health.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl (2R,3R)-3-propyloxirane-2-carboxylate in lab experiments is its high reactivity, which makes it useful in the synthesis of various compounds. However, its limited solubility in water and potential toxicity at high concentrations can be a limitation.

Zukünftige Richtungen

There are several future directions for the research and development of Ethyl (2R,3R)-3-propyloxirane-2-carboxylate. These include exploring its potential as a chiral building block in the synthesis of pharmaceuticals, investigating its use as a solvent and reagent in organic synthesis, and improving its yield and purity through the development of new synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Ethyl (2R,3R)-3-propyloxirane-2-carboxylate is a versatile chemical compound with potential applications in various fields. Its high reactivity and low toxicity make it a useful reagent in organic synthesis, while its potential as a chiral building block in the synthesis of pharmaceuticals warrants further investigation. As research on this compound continues, it is likely that new applications and synthesis methods will be discovered, further expanding its potential uses.

Synthesemethoden

Ethyl (2R,3R)-3-propyloxirane-2-carboxylate can be synthesized through a variety of methods, including the reaction of Ethyl (2R,3R)-3-propyloxirane-2-carboxylateene oxide with propionic acid and ethanol, or the reaction of propylene oxide with Ethyl (2R,3R)-3-propyloxirane-2-carboxylate chloroformate. The yield of the reaction can be improved by using a catalyst such as sodium hydroxide or potassium hydroxide.

Eigenschaften

CAS-Nummer

172277-25-7

Produktname

Ethyl (2R,3R)-3-propyloxirane-2-carboxylate

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

ethyl (2R,3R)-3-propyloxirane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI-Schlüssel

MRUCFECRMITDHC-RNFRBKRXSA-N

Isomerische SMILES

CCC[C@@H]1[C@@H](O1)C(=O)OCC

SMILES

CCCC1C(O1)C(=O)OCC

Kanonische SMILES

CCCC1C(O1)C(=O)OCC

Synonyme

Oxiranecarboxylic acid, 3-propyl-, ethyl ester, (2R-cis)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.